Cas no 54082-42-7 ((4R)-4-{(3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl}-5-hydroxy-3-methyltetrahydro-2H-pyran-2-one (non-preferred name))
54082-42-7 structure
Product Name:(4R)-4-{(3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl}-5-hydroxy-3-methyltetrahydro-2H-pyran-2-one (non-preferred name)
CAS-Nr.:54082-42-7
MF:C29H44O8
MW:520.654870033264
CID:1587011
PubChem ID:56841054
Update Time:2025-04-21
(4R)-4-{(3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl}-5-hydroxy-3-methyltetrahydro-2H-pyran-2-one (non-preferred name) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (4R)-4-{(3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl}-5-hydroxy-3-methyltetrahydro-2H-pyran-2-one (non-preferred name)
- (3R,4S,5R)-4-[(2R,3S)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxol
- (4R)-4-{(3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl}-5-hydroxy-3-m
- 25,28-Di-epi-cyasterone
- Isocyasterone
- 54082-42-7
- Cyasterone
- Cyasteron
-
- Inchi: 1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15-,16+,17+,19+,21-,22+,23+,24-,26-,27-,28+,29-/m1/s1
- InChI-Schlüssel: NEFYSBQJYCICOG-KBTANIATSA-N
- Lächelt: O[C@@]12CC[C@H]([C@@](C)([C@@H](C[C@@H]3[C@@H](C)OC([C@@H]3C)=O)O)O)[C@@]1(C)CC[C@H]1C2=CC([C@@H]2C[C@H]([C@H](C[C@]12C)O)O)=O
Berechnete Eigenschaften
- Genaue Masse: 520.30361836g/mol
- Monoisotopenmasse: 520.30361836g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 37
- Anzahl drehbarer Bindungen: 4
- Komplexität: 1010
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 13
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topologische Polaroberfläche: 145Ų
(4R)-4-{(3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl}-5-hydroxy-3-methyltetrahydro-2H-pyran-2-one (non-preferred name) Verwandte Literatur
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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